(E)-8-(3-(Dimethylamino)acryloyl)-7-hydroxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[c]chromen core: This can be achieved through a series of cyclization reactions.
Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.
Enoyl group addition: This step can be carried out using enoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 8-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one: Lacks the dimethylamino and enoyl groups.
8-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one: Similar structure but different substitution pattern.
Uniqueness
The presence of the dimethylamino and enoyl groups in 8-[3-(Dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one imparts unique chemical and biological properties, making it distinct from other similar compounds. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
8-[3-(dimethylamino)prop-2-enoyl]-7-hydroxy-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-10-16(21)14(15(20)7-8-19(2)3)9-13-11-5-4-6-12(11)18(22)23-17(10)13/h7-9,21H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCJCNUDEFYYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)C=CN(C)C)C3=C(CCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.